(2S,4R)-Boc-4-苯氧基-吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

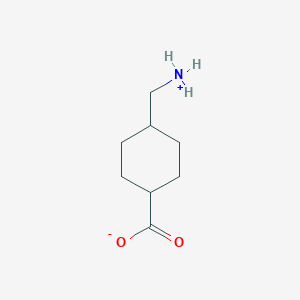

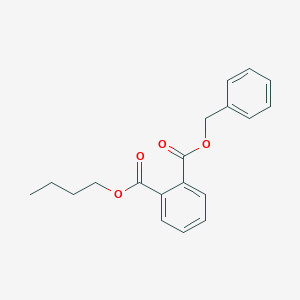

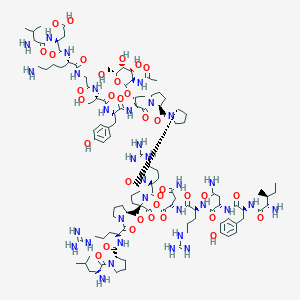

The compound (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is of interest due to its potential applications in the synthesis of bioactive molecules and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on pyrrolidine derivatives and their synthesis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves stereoselective methods to ensure the correct configuration of the chiral centers. For instance, the synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid is achieved through a five-step process starting from a BOC-protected (S)-proline derivative, which includes stereoselective electrochemical oxidation and S N 2-substitution . Similarly, asymmetric syntheses of (S)-2-aryl-Boc-pyrrolidines have been reported using s-BuLi/(-)-sparteine, which provides high enantiomeric excesses, indicating the importance of chiral auxiliaries and reagents in such syntheses .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring with nitrogen as one of the atoms. The stereochemistry of the substituents on this ring is crucial for the biological activity of the compound. For example, the synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid involves the formation of 3,4-trans-disubstituted pyrrolidin-2-ones, which are then converted into the desired pyrrolidine with the correct stereochemistry .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including amidation, alkylation, and oxidation. The ortho-substituent on phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines effectively, which could be relevant for the synthesis of amide-linked pyrrolidine derivatives . Alkylation reactions have been used to introduce substituents on the pyrrolidine ring with high stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrrolidine ring. For example, the introduction of Boc (tert-butoxycarbonyl) groups is a common strategy to protect the nitrogen atom during synthesis, which can later be removed under acidic conditions . The presence of electron-withdrawing or electron-donating groups on the ring can affect the compound's reactivity and its interaction with biological targets.

科学研究应用

光催化性能

(2S,4R)-Boc-4-苯氧基-吡咯烷-2-羧酸在光催化中可能具有潜在应用。相关化合物 (BiO)2CO3 (BOC) 以其在医疗保健和光催化等各个领域的应用而闻名。它以其宽带隙而著称,这限制了其可见光吸收和利用,促使开发各种改性策略以增强其光催化性能。这些策略包括与金属、金属氧化物、铋基金属酸盐和非金属掺杂等耦合。基于 BOC 的体系增强的光催化活性可归因于独特的相互作用,如 p-n 结、肖特基结、表面等离子体共振效应和优异的电子电导率 (Ni 等人,2016)。

生物技术生产及衍生物

在生物技术领域,与羧酸密切相关的化合物,如乳酸,是通过生物质发酵商业生产的。乳酸是绿色化学中的多功能原料,可生产丙酮酸、丙烯酸、1,2-丙二醇和乳酸酯等有价值的化学品。生物技术途径强调了羧酸及其衍生物在生产各种重要化学品中的潜力 (Gao 等人,2011)。

生物活性

包括与 (2S,4R)-Boc-4-苯氧基-吡咯烷-2-羧酸结构相似的羧酸在内的羧酸因其生物活性而得到认可。它们已知具有抗菌、抗病毒、抗炎、抗血小板聚集、抗焦虑、解热、镇痛和抗关节炎的活性。它们的生物活性通过共轭得到显着增强,展示了它们在药理学和作为生物活性化合物的先驱中的潜力 (Pei 等人,2016)。

药物合成和发现

吡咯烷,(2S,4R)-Boc-4-苯氧基-吡咯烷-2-羧酸的结构成分,因其 sp3 杂化、对立体化学的贡献和增加的三维覆盖等特性而广泛用于药物发现。这种五元环结构及其衍生物对于创建用于治疗各种人类疾病的化合物至关重要。这些化合物的不同生物学特征通常由取代基的立体化学和空间取向决定,突出了吡咯烷骨架在药物化学中的重要性 (Li Petri 等人,2021)。

土壤吸附和环境相互作用

类似于 (2S,4R)-Boc-4-苯氧基-吡咯烷-2-羧酸的化合物,如苯氧基除草剂,在水中高度可溶且在土壤中吸附较弱,这使得它们高度流动且容易迁移到水生生态系统。了解它们的吸附行为对于环境管理和修复策略的制定至关重要 (Werner 等人,2012)。

属性

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZJNCETIGXIO-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

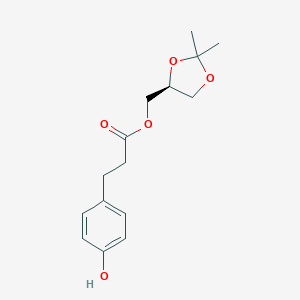

![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)

![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)

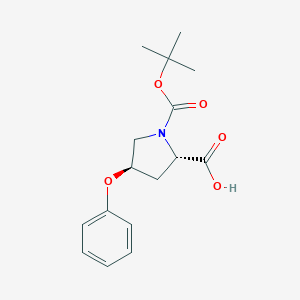

![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)